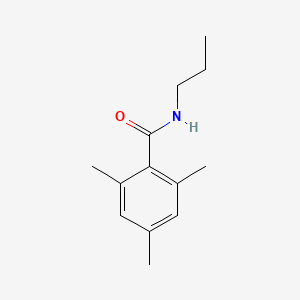
N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, commonly known as TTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA is a selective agonist of G protein-coupled receptor 40 (GPR40), which is involved in glucose metabolism and insulin secretion.
Applications De Recherche Scientifique
TTA has been extensively studied for its potential applications in various fields. In the field of diabetes research, TTA has been shown to improve glucose tolerance and increase insulin secretion in animal models. TTA has also been investigated as a potential treatment for obesity and metabolic syndrome. In addition, TTA has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
TTA acts as a selective agonist of N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, a receptor that is primarily expressed in pancreatic beta cells and plays a crucial role in glucose metabolism and insulin secretion. Upon binding to this compound, TTA enhances glucose-stimulated insulin secretion and improves glucose tolerance. TTA also activates the cAMP signaling pathway, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. In animal models, TTA has been shown to improve glucose tolerance and increase insulin secretion. TTA has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of metabolic disorders and neurodegenerative diseases. In addition, TTA has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TTA in lab experiments is its selectivity for N-(2-tert-butylcyclohexyl)-2-(2-thienyl)acetamide, which allows for specific targeting of pancreatic beta cells. TTA is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using TTA is its low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of TTA on human health are not yet fully understood, and further studies are needed to assess its safety and efficacy.
Orientations Futures
There are several future directions for research on TTA. One area of interest is the development of TTA analogs with improved solubility and bioavailability. Another area of interest is the investigation of TTA as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to assess the long-term safety and efficacy of TTA in humans. Overall, TTA has significant potential for the development of novel therapies for metabolic disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of TTA involves the reaction of 2-tert-butylcyclohexylamine with 2-thiophenecarboxylic acid chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and pyridine to obtain TTA. The purity of TTA can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-16(2,3)13-8-4-5-9-14(13)17-15(18)11-12-7-6-10-19-12/h6-7,10,13-14H,4-5,8-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZIMHFDINLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)
![{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)


![N-(2-hydroxybutyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343242.png)

![9-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5343244.png)
![N-ethyl-2-methoxy-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5343259.png)